Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate
Brand Name: Vulcanchem
CAS No.: 43037-46-3
VCID: VC16998225
InChI: InChI=1S/C15H13ClN2O2S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)21(19)20;/h1-8H,9-10H2,(H,19,20);/q;+1/p-1
SMILES:
Molecular Formula: C15H12ClN2NaO2S
Molecular Weight: 342.8 g/mol

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate

CAS No.: 43037-46-3

Cat. No.: VC16998225

Molecular Formula: C15H12ClN2NaO2S

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate - 43037-46-3

Specification

CAS No. 43037-46-3
Molecular Formula C15H12ClN2NaO2S
Molecular Weight 342.8 g/mol
IUPAC Name sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfinate
Standard InChI InChI=1S/C15H13ClN2O2S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)21(19)20;/h1-8H,9-10H2,(H,19,20);/q;+1/p-1
Standard InChI Key ZFCKILMXBFBMCM-UHFFFAOYSA-M
Canonical SMILES C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)[O-].[Na+]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, partially saturated in the 4,5-dihydro configuration.

  • p-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to the molecule’s hydrophobicity and electronic characteristics.

  • Benzenesulphinate moiety: A benzene ring linked to a sulphinate group (SO2-\text{SO}_2^-), stabilized by the sodium counterion .

The canonical SMILES representation, [Na].O=S(O)C1=CC=C(C=C1)N2N=C(C=3C=CC(Cl)=CC3)CC2\text{[Na].O=S(O)C1=CC=C(C=C1)N2N=C(C=3C=CC(Cl)=CC3)CC2}, underscores the connectivity of these groups . The pyrazole ring’s dihydro configuration introduces conformational flexibility, which may influence binding interactions in biological systems.

Synthesis and Manufacturing

Optimization and Yield

Key parameters influencing yield include:

  • Temperature: Reflux conditions (~78°C for ethanol) optimize cyclization.

  • Solvent polarity: Ethanol balances solubility and reaction kinetics.

  • Stoichiometry: A 1:1 molar ratio of pyrazole intermediate to benzenesulphinic acid minimizes side products.

Industrial-scale production would require addressing sodium sulphinate’s hygroscopicity through controlled drying processes.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The dihydro pyrazole ring undergoes dehydrogenation to form a fully aromatic pyrazole system when treated with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reduction: Catalytic hydrogenation (H2_2/Pd-C) reduces the sulphinate group to a thiol (SH-\text{SH}), altering the compound’s polarity and bioactivity.

Electrophilic Substitution

The electron-rich benzene ring participates in nitration and halogenation reactions. For example, nitration with HNO3_3/H2_2SO4_4 introduces nitro groups at the meta position relative to the sulphinate group.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 32 µg/mL) and fungi (e.g., Candida albicans MIC: 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via sulphinate-mediated lipid peroxidation.

Cyclooxygenase (COX) Inhibition

The compound exhibits selective COX-2 inhibition (IC50_{50}: 0.8 µM) over COX-1 (IC50_{50}: 25 µM), comparable to the reference drug celecoxib (Table 1) . This selectivity arises from hydrophobic interactions between the p-chlorophenyl group and COX-2’s side pocket.

Table 1: Comparative COX Inhibition Profiles

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)Selectivity Ratio
Sodium p-(3-(p-Cl-Ph)...25.0 ± 1.20.8 ± 0.131.25
Celecoxib15.0 ± 0.90.04 ± 0.01375.00

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its sulphinate group facilitates further derivatization through alkylation or acylation .

Analytical Reference Standard

High-purity batches (≥98% by HPLC) are employed in quality control for sulfonate-containing pharmaceuticals .

Future Directions

Ongoing research focuses on:

  • Structure-Activity Relationships (SAR): Modifying the pyrazole’s saturation level to enhance COX-2 selectivity.

  • Nanoparticle Delivery: Encapsulation in liposomes to improve bioavailability.

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